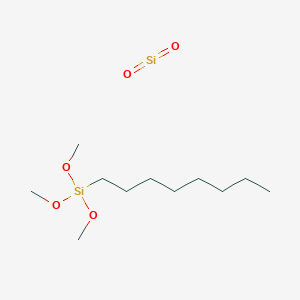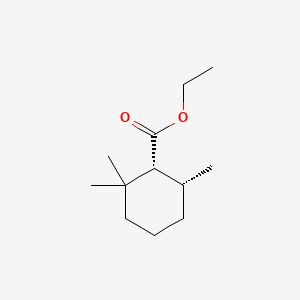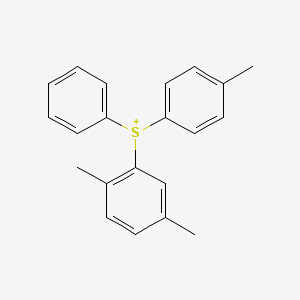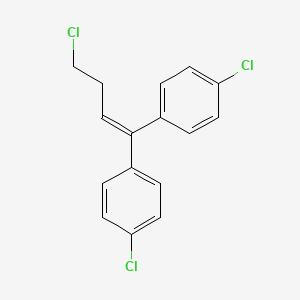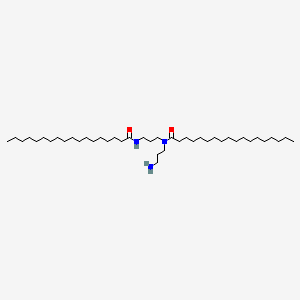
N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative is a chemical compound known for its unique structure and properties. It is a derivative of stearamide, which is a fatty acid amide. This compound is characterized by the presence of an aminopropyl group and a stearoylamino group, making it a versatile molecule with various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative typically involves the reaction of stearic acid with 3-aminopropylamine. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of stearic acid derivatives.
Reduction: Formation of stearyl amine derivatives.
Substitution: Formation of substituted stearamides.
Wissenschaftliche Forschungsanwendungen
N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a stabilizer in drug formulations.
Industry: Utilized in the production of cosmetics, lubricants, and as an additive in polymer manufacturing.
Wirkmechanismus
The mechanism of action of N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative involves its interaction with cell membranes and proteins. The aminopropyl group allows it to form hydrogen bonds with various biomolecules, while the stearoylamino group provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Aminopropyl)palmitamide: Similar structure but with a palmitic acid backbone.
N-(3-Aminopropyl)oleamide: Contains an oleic acid backbone.
N-(3-Aminopropyl)myristamide: Features a myristic acid backbone.
Uniqueness
N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative is unique due to its specific combination of aminopropyl and stearoylamino groups, which confer distinct physicochemical properties and biological activities. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Eigenschaften
CAS-Nummer |
89394-72-9 |
|---|---|
Molekularformel |
C42H85N3O2 |
Molekulargewicht |
664.1 g/mol |
IUPAC-Name |
N-[3-[3-aminopropyl(octadecanoyl)amino]propyl]octadecanamide |
InChI |
InChI=1S/C42H85N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41(46)44-38-34-40-45(39-33-37-43)42(47)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40,43H2,1-2H3,(H,44,46) |
InChI-Schlüssel |
DLGIIVIYELBMDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCN(CCCN)C(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




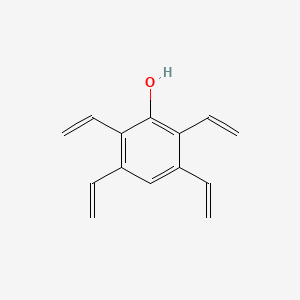
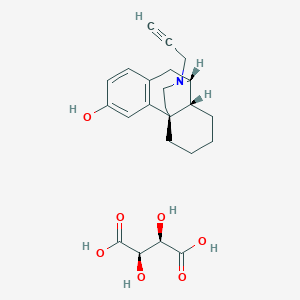
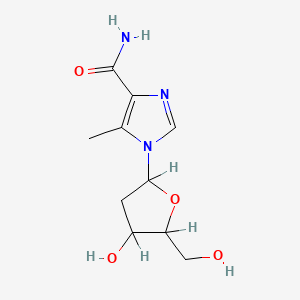
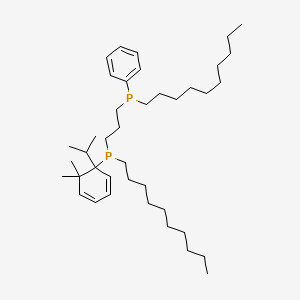
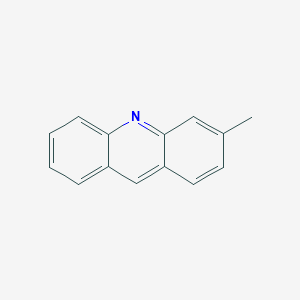
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
